Acrylamide

C3H5NO

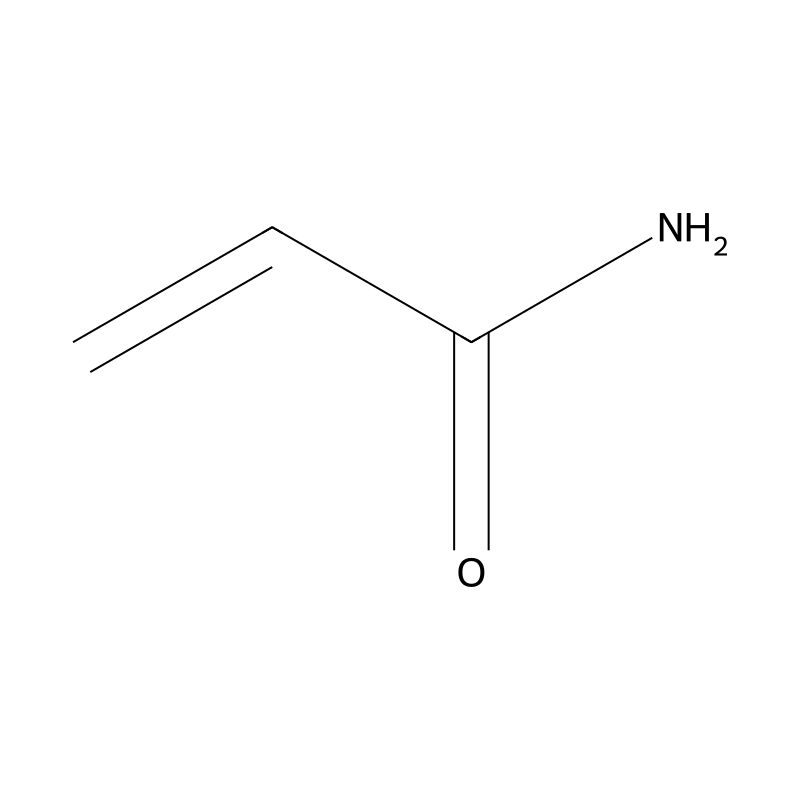

CH2=CH-CONH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C3H5NO

CH2=CH-CONH2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 3.711X10+2 g/L at 20 °C; 4.048X10+2 g/L at 30 °C

Soluble in ethanol, ethyl ether and acetone

Solubility (g/100 mL) at 30 °C in: methanol 155; ethanol 86.2; acetone 63.1; ethyl acetate 12.6; chloroform 2.66; benzene 0.346; heptane 0.0068

WATER-SOL HIGH POLYMER

390 mg/mL at 25 °C

Solubility in water, g/100ml at 25 °C: 204 (very good)

(86 °F): 216%

Synonyms

Canonical SMILES

Acrylamide in Gel Electrophoresis

Acrylamide finds a crucial application in scientific research through its role in polyacrylamide gel electrophoresis (PAGE). PAGE is a technique for separating biomolecules, typically proteins and nucleic acids, based on their size and electrical charge .

- Gel formation: Acrylamide is polymerized with a cross-linker, typically N,N'-methylenebisacrylamide, to form a three-dimensional mesh-like structure. This gel acts as a sieving matrix, allowing smaller molecules to migrate through the pores faster than larger ones .

- Separation mechanism: During electrophoresis, an electric current is applied across the gel. Biomolecules carry a net electrical charge and migrate towards the oppositely charged electrode. Smaller molecules experience less resistance as they move through the gel pores, resulting in faster migration compared to larger molecules that get entangled more within the mesh .

Different types of PAGE can be employed depending on the biomolecule of interest. For instance, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique for separating proteins based on their size after treatment with sodium dodecyl sulfate (SDS), which denatures the proteins and gives them a uniform negative charge .

Acrylamide in Other Research Applications

Beyond gel electrophoresis, acrylamide finds use in other scientific research applications:

- Flocculation: Acrylamide-based polymers can act as flocculants, which are agents that promote the clumping of suspended particles in liquids. This is useful in various research settings, such as protein purification or wastewater treatment .

- Chromatography: Certain modified forms of acrylamide can be used as a stationary phase in chromatography techniques for separating biomolecules based on their interaction with the matrix .

Acrylamide is an organic compound with the chemical formula CH₂=CHC(O)NH₂. It appears as a white, odorless solid that is soluble in water and various organic solvents. Classified as a vinyl-substituted primary amide, acrylamide is primarily produced as a precursor to polyacrylamides, which serve multiple industrial purposes, including use as water-soluble thickeners and flocculating agents. Notably, acrylamide forms during the cooking of starchy foods at high temperatures (above 120 °C or 248 °F), particularly through the Maillard reaction between the amino acid asparagine and reducing sugars like glucose .

Acrylamide is classified as a neurotoxin and a probable carcinogen by the International Agency for Research on Cancer (IARC) [].

- Neurotoxicity: Exposure to high levels of acrylamide can cause nerve damage, characterized by numbness, tingling, and weakness in the hands and feet.

- Carcinogenicity: Animal studies have shown an increased risk of cancer following chronic exposure to high doses of acrylamide. However, the evidence for carcinogenicity in humans is inconclusive [].

Acrylamide exhibits several adverse biological effects:

- Neurotoxicity: It has been identified as a neurotoxin that can cause peripheral neuropathy.

- Carcinogenicity: Classified as a probable human carcinogen by various health organizations, acrylamide has shown carcinogenic effects in animal studies, causing tumors in multiple organs .

- Genotoxicity: The compound can induce DNA damage through its metabolite glycidamide, which interacts with DNA bases .

Despite these concerns, epidemiological studies suggest that dietary exposure to acrylamide may not significantly increase cancer risk in humans .

Acrylamide can be synthesized using various methods:

- Hydration of Acrylonitrile: As mentioned earlier, this is the primary industrial method.

- Thermal Decomposition of Amides: Certain amides can decompose thermally to yield acrylamide.

- Electrophilic Addition Reactions: Acrylamide can also be formed through electrophilic addition reactions involving unsaturated compounds .

Acrylamide has diverse applications:

- Industrial Uses: It is used in the production of polyacrylamides for water treatment, paper manufacturing, and as a soil conditioner.

- Food Industry: Although it is considered a contaminant in cooked foods, understanding its formation has led to efforts to minimize its levels during food processing.

- Research: Acrylamide serves as a model compound in studies related to neurotoxicity and genotoxicity due to its well-characterized biological effects .

Studies have shown that acrylamide interacts with various biological molecules:

- Glutathione Conjugation: Acrylamide reacts rapidly with glutathione, leading to detoxification pathways that may mitigate its toxicity.

- DNA Interaction: Glycidamide, formed from acrylamide metabolism, requires metabolic activation to react with DNA bases, contributing to its genotoxic effects .

- Oxidative Stress Response: The reactivity of acrylamide with cellular components can induce oxidative stress, further complicating its biological impact .

Similar Compounds: Comparison

Several compounds share structural similarities with acrylamide but differ in their biological activity and applications:

| Compound | Structure | Unique Features |

|---|---|---|

| Methacrylamide | CH₂=C(CH₃)C(O)NH₂ | Less reactive due to the presence of a methyl group |

| N,N'-Methylenebisacrylamide | (CH₂=CHC(O)NH)₂ | Used as a cross-linker in polymerization processes |

| N,N-Diethylacrylamide | CH₂=CHC(O)N(C₂H₅)₂ | Lower reactivity compared to acrylamide |

| Acrylic Acid | CH₂=CHCOOH | Used primarily in the production of polymers |

Acrylamide's uniqueness lies in its high reactivity with biological nucleophiles and its significant role as an environmental contaminant formed during food processing.

Physical Description

Acrylamide solution, [aqueous] appears as a colorless aqueous solution of a solid. Often at a concentration of 40% (w/v). Spills can easily penetrate the soil and contaminate groundwater and nearby streams. Used for sewage and waste treatment and to make dyes and adhesives. Toxic, irritating to skin, eyes, etc. Produce toxic oxides of nitrogen when burned.

Acrylamide solution, [flammable liquid label] appears as a solution of a colorless crystalline solid. Flash point depends on the solvent but below 141 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used for sewage and waste treatment, to make dyes and adhesives.

Dry Powder; Pellets or Large Crystals; Liquid; Other Solid

Liquid; Dry Powder

White crystalline, odorless solid; [NIOSH]

Supplied as powders, emulsions, and solutions; Soluble in polar solvents such as water; Stable below 210 deg C, but amide groups decompose to ammonia above 210 deg C; [Ullmann]

Solid

WHITE CRYSTALS.

White crystalline, odorless solid.

Color/Form

White crystalline ... solid

WHITE SOLID

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

192.6 °C

192.60 °C. @ 760.00 mm Hg

347-572 °F (decomposes)

347-572 °F (Decomposes)

Flash Point

138 °C (280 °F) - closed cup

138 °C c.c.

280 °F

Heavy Atom Count

Vapor Density

2.45 (Air = 1)

Relative vapor density (air = 1): 2.45

Density

1.122 at 30 °C/4 °C

1.13 g/cm³

1.12

LogP

log Kow = -0.67

-0.67

-0.78

Odor

Decomposition

Decomposes/polymerizes above 184 °F (85 °C) with release of ammonia and hydrogen gases.

Acrylamide may decompose with heat and polymerize at temperatures above 84 °C, or exposure to light, releasing ammonia gas.

When heated to decomposition it emits acrid fumes and /nitrogen oxides/.

Melting Point

84.5 °C

184 °F

UNII

Related CAS

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H340: May cause genetic defects [Danger Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity];

H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Use and Manufacturing

Pharmacology

Mechanism of Action

Acrylamide produces a central-peripheral distal axonopathy when administered chronically. This is characterized functionally by decreases in the monosynaptic reflex and dorsal root potential and alterations in the characteristics of the dorsal root reflex. Acute administration of acrylamide inhibits the oxidative enzyme complex nicotinamide adenine dinucleotide (reduced form)-tetrazolium reductase and slows retrograde axoplasmic transport. This study was carried out to determine if the spinal cord reflexes are also affected following acute administration of acrylamide. Dose response studies revealed a dose-dependent increase in both the monosynaptic reflex and dorsal root reflex. A single injection of 50 mg/kg acrylamide caused an increase in both the monosynaptic reflex and dorsal root reflex within 15 min and continued for over 3 hr. These data are paradoxical since chronic administration of acrylamide results in decreased function. Two possible mechanisms are proposed. First, calcium ion regulation may be involved in both the acute and chronic effects of acrylamide on spinal cord reflexes. Second, a depolarization of the neurons is occurring just prior to cell injury or death.

Vapor Pressure

0.007 [mmHg]

0.9 Pa (7X10-3 mm Hg) at 25 °C

Vapor pressure, Pa at 25 °C: 0.9

0.007 mmHg

Pictograms

Acute Toxic;Irritant;Health Hazard

Impurities

Other CAS

9003-05-8

9082-06-8

Absorption Distribution and Excretion

Acrylamide is primarily (90 to 95%) excreted in the urine as conjugated metabolite with less then 2% parent compound appearing in the urine. Smaller amounts of metabolites are also present in feces, bile, and other biological matrices, still with only small amounts being eliminated as unchanged parent. Acrylamide elimination is biphasic with an alpha half-life of less than 5 hours and a beta half-life of 6 to 8 days.

In rats given 0.5-100 mg/kg bw of either (1-14(C))- or (2,3-14(C))acrylamide intravenously or orally, radioactivity was distributed rapidly throughout the body, with no selective accumulation in any tissue. Radioactivity was also distributed evenly among tissues of beagle dogs and miniature pigs

... Can be absorbed through ... mucous membranes and lungs as well as the GI tract.

For more Absorption, Distribution and Excretion (Complete) data for ACRYLAMIDE (14 total), please visit the HSDB record page.

MICROSPHERES OF (14)C-LABELED POLYACRYLAMIDE WERE MAINLY (APPROX 80%) FOUND IN LIVER & SPLEEN BOTH AFTER IV & IP INJECTION IN MOUSE & RAT, ALSO DETECTED EARLY (1 HR AFTER IV INJECTION) IN BONE MARROW, & PARTICLE AGGREGATES WERE ALSO INITIALLY FOUND IN LUNGS.

Metabolism Metabolites

Urinary metabolites among acrylamide-exposed animals were identified as N-acetyl-S- (3-amino-3-oxopropyl) cysteine (the N-acetyl-cysteine conjugate of acrylamide, following glutathione conjugation accounting for 67% of the total urinary metabolites found in rats, 41% of the total found in mice), N-acetyl-S- (3-amino-2-hydroxy-3-oxopropyl) cysteine (16% in rats, 21% in mice), N-acetyl-S- (1-carbamoyl-2-hydroxyethyl) cysteine (9% in rats, 12% in mice), glycidamide (6% in rats, 17% in mice), 2,3-dihydroxy-propionamide (2% in rats, 5% in mice), and a small amount of the parent compound (which was not possible to quantify).

... In the present study, a low-dose of acrylamide (ACR; 18 mg/kg) was administered to male Wistar rats for 40 days. Ultra performance liquid chromatography/time of flight mass spectrometry (UPLC-Q-TOF MS) was used to examine urine samples from ACR-dosed and control animals. Multiple statistical analyses with principal component analysis (PCA) were used to investigate metabolite profile changes in urine samples, and to screen for potential neurotoxicity biomarkers. PCA showed differences between the ACR-dosed and control groups 20 days after the start of dosing; a bigger separation between the two groups was seen after dosing for 40 days. Levels of 4-guanidinobutanoic acid and 2-oxoarginine were significantly higher in urine from the ACR-dosed group than in urine from the control group after 10 days (p<0.05). Receiver operator characteristic (ROC) curve analysis suggested that 4-guanidinobutanoic acid and 2-oxoarginine were the major metabolites. Our results suggest that high levels of 4-guanidinobutanoic acid and 2-oxoarginine may be related to ACR neurotoxicity. These metabolites could, therefore, act as sensitive biomarkers for ACR exposure and be useful for investigating toxic mechanisms. They may also provide a scientific foundation for assessing the effects of chronic low-dose ACR exposure on human health.

To study the toxic effect of chronic exposure to acrylamide (AA) at low-dose levels, we applied a metabolomics approach based on ultra-performance liquid chromatography/mass spectrometry (UPLC-MS). A total of 40 male Wistar rats were randomly assigned to different groups: control, low-dose AA (0.2 mg/kg bw), middle-dose AA (1 mg/kg bw) and high-dose AA (5 mg/kg bw). The rats continuously received AA via drinking water for 16 weeks. Rat urine samples were collected at different time points for measurement of metabolomic profiles. Thirteen metabolites, including the biomarkers of AA exposure (AAMA, GAMA and iso-GAMA), were identified from the metabolomic profiles of rat urine. Compared with the control group, the treated groups showed significantly increased intensities of GAMA, AAMA, iso-GAMA, vinylacetylglycine, 1-salicylate glucuronide, PE (20:1(11Z)/14:0), cysteic acid, L-cysteine, p-cresol sulfate and 7-ketodeoxycholic acid, as well as decreased intensities of 3-acetamidobutanal, 2-indolecarboxylic acid and kynurenic acid in rat urine. Notably, three new candidate biomarkers (p-cresol sulfate, 7-ketodeoxycholic acid and 1-salicylate glucuronide) in rat urine exposed to AA have been found in this study. The results indicate exposure to AA disrupts the metabolism of lipids and amino acids, induces oxidative stress.

For more Metabolism/Metabolites (Complete) data for ACRYLAMIDE (8 total), please visit the HSDB record page.

Acrylamide is absorbed following oral, inhalation, and dermal exposure and is widely distributed, tending to accumulate in the red blood cells. In the proposed major metabolic pathway acrylamide reacts with glutathione to form S-beta-propionamide glutathione conjugate which is excreted in the urine as cysteine or N-acetylcysteine derivatives. The major urinary metabolite (accounting for 48% of the excreted dose) is N-acetylcysteine-S-beta-propionamide. Alternately, acrylamide may be oxidized to glycidamide by CYP2E1. Glycidamide then goes on to form similar glutathione conjugates or undergos hydrolysis, leading to the formation of 2,3-dihydroxypropionamide and 2,3-dihydroxypropionicacid. (A635, A324, L1887)

Wikipedia

Paroxetine

Biological Half Life

Acrylamide elimination is biphasic with an alpha half-life of less than 5 hours and a beta half-life of 6 to 8 days.

The distribution and metabolism of 2,3-(14)C-labeled acrylamide were studied in male rats. Three dose levels of acrylamide (1.0, 10, or 100 mg/kg) were administered orally. ... Elimination of the radiolabel from most tissues was biphasic with a terminal half-life of approx 8 days. The amount of (14)C in blood remained constant at 12% of the dose for about 7 days. However, (14)C in plasma was eliminated readily. The concn-time curve of parent acrylamide in tissues and blood fit a monoexponential curve with a half-life of approx 2 hr.

Elimination from the tissues occurs in two phases: in the first phase its half-life is 5 hr, and in the second (delayed) phase, 8 days or less.

The excretion half-life of parent acrylamide in rat urine was 7.8 hr. Using [1-14C]-acrylamide, ... /it was reported/ that approx 6% of the dose was exhaled as /carbon dioxide/. In an extensive study of the kinetics of both orally and iv admin [2,3-14C]-acrylamide, it was shown that the rate of elimination of the radiolabel in urine was independent of the route of admin. Within 24 hr, about 2/3 of the dose was excreted in the urine and 3/4 in 7 days. Fecal excretion was small (4.8% in 24 hr and 6% by 7 days). Since 15% of the dose appeared in the bile within 6 hr, acrylamide or its derivatives must undergo enterohepatic circulation. Thus, approx 80% of the radiolabel was excreted within 7 days and, of this, a very large proportion (90%) was in the form of metabolites.

MICROSPHERES OF (14)C-LABELED POLYACRYLAMIDE WERE USED TO FOLLOW DISTRIBUTION & FATE IN MOUSE & RAT AFTER IV & IP INJECTION. PARTICLES WERE RAPIDLY CLEARED FROM CIRCULATION (T/2 IN RAT APPROX 40 MIN) BY MACROPHAGES OF RETICULOENDOTHELIAL SYSTEM.

Use Classification

Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes

Hazard Classes and Categories -> Carcinogens, Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

Catalytic Hydration Process. ... A 50 wt% solution of acrylonitrile in water is slurried with a catalyst such as Raney copper and kept at 120 °C for 2.5 hr. Conversion of acrylonitrile is greater than 50% and selectivity to the amide is nearly 100%. This process conveniently makes an aqueous solution of 30 to 50 wt% acrylamide because of the large amount of water required in the reaction.

Prepared from acrylonitrile by treatment with H2SO4 or HCl.

... Microorganisms /are used/ for making acrylamide from arylonitrile using an enzymatic hydration process.

American Cyanamid has developed a proprietary catalytic direct hydration process for converting acrylonitrile to acrylamide involving reaction of water over solid surfaces of metals, metallic salts, or metallic oxides; eliminates the formation of by-products such as ammonium or sodium sulfate.

POLYMERIZATION OF AN AQ SOLN OF ACRYLAMIDE USING AN OXIDN/REDN CATALYST SYSTEM; EMULSION POLYMERIZATION OF AQ ACRYLAMIDE IN BENZENE WITH PERSULFATE OR SULFITE INITIATOR; IONIC FORMS ARE PRODUCED BY HYDROLYSIS OR SULFOMETHYLATION OR TREATMENT WITH FORMALDEHYDE & A SECONDARY AMINE

POLYMER, VARIOUS FORMS...ARE OBTAINED BY HEATING WITH VARIOUS POLYMERIZATION CATALYSTS: CE SCHILDKNECHT, VINYL AND RELATED POLYMERS (WILEY, NY, 1952) PAGES 314-322.

POLYMERIZATION OF ACRYLAMIDE WITH N,N'-METHYLENE BISACRYLAMIDE.

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing

All Other Basic Organic Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Miscellaneous Manufacturing

Plastics Material and Resin Manufacturing

Not Known or Reasonably Ascertainable

Oil and Gas Drilling, Extraction, and Support activities

2-Propenamide: ACTIVE

2-Propenamide, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Commercial solutions of the monomer may be stabilized with hydroquinone, tert-butylpyrocatechol, N-phenyl-2-naphthylamine or other antioxidants.

/POLYMERS OF ACRYLAMIDE/...HAVE APPLICATIONS AS FLOCCULATING AIDS FOR PRECIPITATION OF SUSPENDED SOLIDS FROM AQUEOUS SYSTEMS & AS SPECIAL CHEMICAL GROUTS. /ACRYLAMIDE/

AS A FOOD ADDITIVE, THE PRINCIPAL USE OF POLYACRYLAMIDE IS IN GELATIN CAPSULES. /FROM TABLE/

IMPORTS OF POLYACRYLAMIDE FROM JAPAN & EUROPE HAVE/INCREASED RECENTLY/

MOST/ACRYLAMIDE/PRODUCTION IS USED TO MAKE POLYACRYLAMIDES. NALCO USES ALL ITS CAPACITY INTERNALLY

Analytic Laboratory Methods

Method: EPA-RCA 8032A; Procedure: gas chromatography with electron capture detection; Analyte: acrylamide; Matrix: water; Detection Limit: 0.032 ug/L.

Method: OSHA PV2004; Procedure: high performance liquid chromatography using an ultraviolet detector; Analyte: acrylamide; Matrix: air; Detection Limit: 0.00125 mg/cu m.

Method 21, Acrylamide; Analyte: acrylamide; Matrix: air; Detection Level: glass fiber filter 3.8 ug/cu m (1.3 ppb); silica gel 3.8 ug/cu m (1.3 ppb).

For more Analytic Laboratory Methods (Complete) data for ACRYLAMIDE (19 total), please visit the HSDB record page.

DETERMINATION OF ACRYLAMIDE MONOMER IN POLYACRYLAMIDE & IN ENVIRONMENTAL SAMPLES BY HIGH PERFORMANCE LIQ CHROMATOGRAPHY.

Clinical Laboratory Methods

... This study describes a simple and sensitive liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of acrylamide (AA) and its active metabolite, glycidamide (GA) in rat plasma, urine, and 14 different tissues. The assay utilized a simple method of protein precipitation and achieved a lower limit of quantification of 5, 10 and 25 ng/mL of AA and 10, 20 and 100 ng/mL of GA for plasma, tissues and urine, respectively. The assay was fully validated to demonstrate the linearity, sensitivity, accuracy, precision, process recovery, and stability using matrix matched quality control samples. The mean intra- and inter-day assay accuracy was 91.6-110% for AA and 92.0-109% for GA, and the mean intra- and inter-day assay precisions were ... In vivo metabolic activation of acrylamide (AA) by CYP 2E1 to glycidamide (GA) may play an important role on AA carcinogenicity. AA and GA can be detoxified by glutathione-S-transferase to form AA and isomeric GA glutathione conjugates (AA-, GA2- and GA3-GSH, respectively), which can be further metabolized to mercapturic acids (MAs). Although many studies analyzed MAs in urine of rodents and humans, few studies have characterized and analyzed the GSH conjugates. The objectives of this study were to synthesize, purify, and characterize AA-GSH, GA2-GSH, GA3-GSH, ((13)C3)-AA-GSH, ((13)C3)-GA2-GSH, and ((13)C3)-GA3-GSH to develop an isotope-dilution liquid chromatography tandem mass spectrometry (LC-MS/MS) method to analyze AA- and GA-GSHs in blood of rats treated with AA. After purification and characterization of these conjugates, the LC-MS/MS method was developed and validated. This method reveals a limit of detection (S/N=3) at 0.017 and a limit of quantitation (S/N=10) at 0.05 ng/mL of serum for AA-GSH, 0.075 and 0.25 ng/mL for GA2-GSH, and 0.15 and 0.5 ng/mL for GA3-GSH. Analyzed with this method, AA-GSH, GA2-GSH and GA3-GSH were 1651.1 +/- 374.5, 18.4 +/- 6.3 and 75.3 +/- 31.3 ng/mL in blood of male rats at 2 hr after treatment with 5 mg/kg bw of AA by ip injection. These results showed that the LC-MS/MS method was successfully developed to analyze AA-GSH, GA2-GSH and GA3-GSH with satisfying sensitivity of AA and GA which were conjugated by glutathione in vivo.

Acrylamide in biological samples can be detected by gas chromatography with electron-capture detection after conversion to its 2,3-dibromopropionamide derivative . ... The derivatization is carried out in aqueous solution, plasma or tissue homogenates by ionic bromination and the reaction conditions and sample clean-up are described. The detection limit corresponds to 9.5x10-12 g of acrylamide on column or 8.4x10-9 g in the final biological extract (0.5 mL). The overall recovery of acrylamide spiked samples at the nanogram level exceeds 80%.

Storage Conditions

Separate from oxidizing materials and peroxides. Store in a cool, dry, well-ventilated location. Store away from heat, sunlight, acids, and alkalies.

Store separately in an area isolated from flammables, combustibles, or other yellow coded materials. ... Store in a secure poison location. ... Store only if stabilized, under inert gas. Before entering confined space where acrylamide may be present, check to make sure that an explosive concentration does not exist. Store in tightly-closed containers in a cool, well-ventilated area. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/

Interactions

... The present study investigated the efficacy of geraniol (GE, a natural monoterpene) to mitigate acrylamide (ACR)-induced oxidative stress, mitochondrial dysfunction and neurotoxicity in a rat model and compared its efficacy to that of curcumin (CU, a spice active principle with multiple biological activities). ACR administration (50 mg/kg bw, i.p. 3 times/week) for 4 weeks to growing rats caused typical symptoms of neuropathy. ACR rats provided with daily oral supplements of phytoconstituents (GE: 100 mg/kg bw/d; CU: 50 mg/kg bw/d, 4 weeks) exhibited marked improvement in behavioral tests. Both phytoconstituents markedly attenuated ACR-induced oxidative stress as evidenced by the diminished levels of reactive oxygen species, malondialdehyde and nitric oxide and restored the reduced glutathione levels in sciatic nerve (SN) and brain regions (cortex - Ct, cerebellum - Cb). Further, both phytoconstituents effectively diminished ACR-induced elevation in cytosolic calcium levels in SN and Cb. Furthermore, diminution in the levels of oxidative markers in the mitochondria was associated with elevation in the activities of antioxidant enzymes. While ACR mediated elevation in the acetylcholinesterase activity was reduced by both actives, the depletion in dopamine levels was restored only by CU in brain regions. Taken together our findings ... demonstrate that the neuromodulatory propensity of GE is indeed comparable to that of CU and may be exploited as a therapeutic adjuvant in the management of varied human neuropathy conditions.

... The current study assessed mixture effects of the three known genotoxic chemicals, 2,4-dichlorophenoxyacetic acid (2,4-D), acrylamide (AA), and maleic hydrazide (MH), in an experiment with a fixed ratio design setup. The genotoxic effects were assessed with the single-cell gel electrophoresis assay (comet assay) for both single chemicals and the ternary mixture. The concentration ranges used were 0-1.4, 0-20, and 0-37.7 mM for 2,4-D, AA, and MH, respectively. Mixture toxicity was tested with a fixed ratio design at a 10:23:77% ratio for 2.4-D:AA:MH. Results indicated that the three chemicals yielded a synergistic mixture effect. It is not clear which mechanisms are responsible for this interaction.

The aim of this study was to investigate the protective effects of N-acetylcysteine NAC) against acrylamide toxicity in liver and small and large intestine tissues in rats. The rats were divided into four groups. Acrylamide administration increased malondialdehyde (MDA) levels in all tissues significantly (p<0.05). Butacrylamide+NAC administration decreased MDA levels significantly as compared to the acrylamide group, and lowered it to a level close to the control group values (p<0.05). Glitathione (GSH) levels in liver and small intestine tissues reduced significantly in the acrylamide group (p<0.05). Butacrylamide+NAC administration increased GSH levels significantly in all tissues. Whereas GST activity decreased significantly in the acrylamide group in liver and small intestine tissues as compared to the other groups (p<0.05), the GST activity increased significantly in the acrylamide+NAC group in all tissues as compared to the acrylamide group (p<0.05). Liver histopathology showed that the liver epithelial cells were damaged significantly in the acrylamide group. Small intestine histopathology showed that the intestinal villous epithelial cells were damaged significantly in the acrylamide group. Our results indicate that a high level of acrylamide causes oxidative damage in liver and small and large intestine tissues, while N-acetylcysteine administration in a pharmacological dose shows to have an antioxidant effect in preventing this damage.

For more Interactions (Complete) data for ACRYLAMIDE (33 total), please visit the HSDB record page.

Stability Shelf Life

Thermally unstable. Polymerization may be caused by elevated temperature, oxidizers, or peroxides.

The chemical is stable in soln at room temperature does not polymerize spontaneously. Commercial solns of the monomer may be stabilized with hydroquinone, t-butylpyrocatechol, N-phenyl-2-naphthylamine, or other antioxidants.